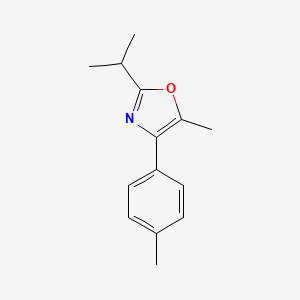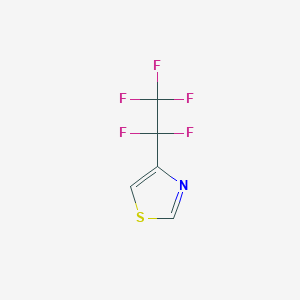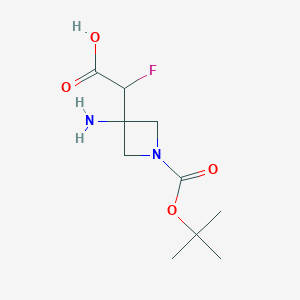
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid is a synthetic organic compound with the molecular formula C10H18N2O4 This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a fluorinated acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Boc Protecting Group: The amino group on the azetidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group remains unreactive during subsequent reactions.
Fluorination and Acetic Acid Introduction: The fluorinated acetic acid moiety can be introduced through nucleophilic substitution reactions. For example, a fluorinated acetic acid derivative can be reacted with the Boc-protected azetidine intermediate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the azetidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the carbonyl groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated acetic acid moiety. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives or alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid involves its interaction with specific molecular targets. The azetidine ring and the fluorinated acetic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc protecting group ensures that the compound remains stable and unreactive until it reaches its target site.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and interaction with molecular targets.
2-(3-Amino-1-tert-butoxycarbonyl-pyrrolidin-3-yl)-2-fluoro-acetic acid: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its biological activity.
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-chloro-acetic acid: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom in 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid imparts unique chemical properties, such as increased stability and altered reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H17FN2O4 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-fluoroacetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-4-10(12,5-13)6(11)7(14)15/h6H,4-5,12H2,1-3H3,(H,14,15) |
InChI Key |
JXGNSGPRESMMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


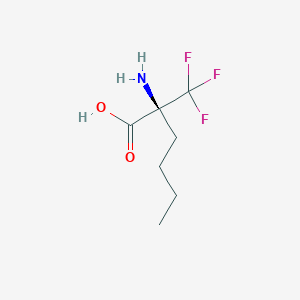
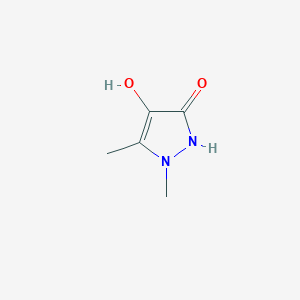
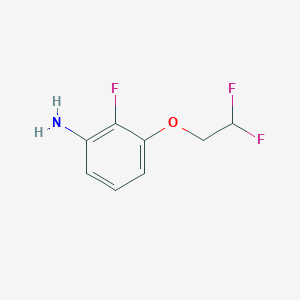


![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
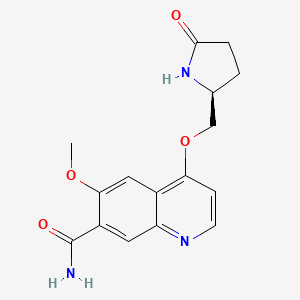
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
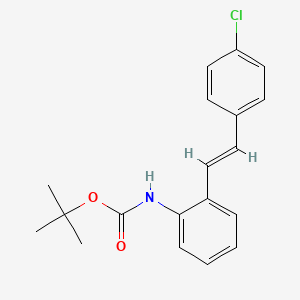
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
